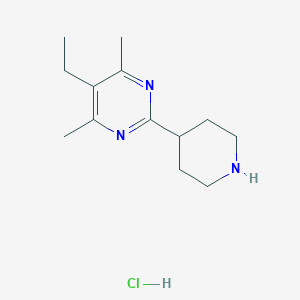

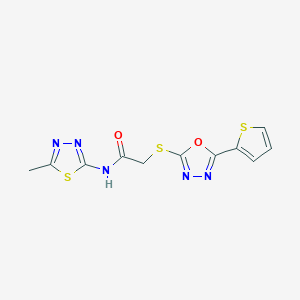

1-(2,5-dimethylbenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(2,5-dimethylbenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a complex molecule that is likely to be of interest due to its indole core and oxadiazole moiety. Indoles and oxadiazoles are prominent scaffolds in medicinal chemistry, often associated with a variety of biological activities. The indole moiety is a common core in natural products and pharmaceuticals, while oxadiazoles are known for their diverse pharmacological properties, including antioxidant and enzyme inhibition activities .

Synthesis Analysis

The synthesis of related indole and oxadiazole derivatives has been reported in the literature. For instance, the synthesis of 2-(indol-2-yl)-1,3,4-oxadiazoles involves cyclodehydration of carbohydrazides, which are derived from methyl indole-2-carboxylates . Another related synthesis involves the catalytic hydrogenation of 1,2,4-oxadiazoles to form 2-(acylamino)indoles, which can further undergo transformation to novel heterocyclic ring systems . Although the exact synthesis of this compound is not described, these methods provide insight into potential synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of indole and oxadiazole derivatives is often confirmed by spectroscopic methods such as NMR, FT-IR, and mass spectrometry . X-ray crystallographic analysis can also be employed to determine the precise three-dimensional arrangement of atoms within the molecule . The structure of the compound would likely exhibit characteristic signals in these spectroscopic techniques, indicative of its indole and oxadiazole fragments.

Chemical Reactions Analysis

Indole and oxadiazole derivatives can participate in various chemical reactions. The indole moiety can undergo electrophilic substitution reactions, while oxadiazoles can engage in nucleophilic attacks or act as ligands in coordination chemistry . The specific reactivity of this compound would depend on the electronic and steric effects of the substituents on the indole and oxadiazole rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole and oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can alter these properties significantly. For example, the introduction of methyl groups can increase lipophilicity, which may affect the compound's solubility in various solvents . The compound's stability could be assessed through stress testing under different conditions, such as exposure to light, heat, and various pH levels.

科学的研究の応用

Antimicrobial Properties

- Antimicrobial Potential : Compounds related to 1-(2,5-dimethylbenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole have shown significant antimicrobial properties. For instance, derivatives of Indole, including those with oxadiazole structures, have been screened for antimicrobial potential (Kalshetty, Gani, & Kalashetti, 2012).

Antioxidant and Anticholinesterase Properties

- Antioxidant and Anticholinesterase Activities : Novel indole-2-carbohydrazides and oxadiazole scaffolds have been found to exhibit antioxidant properties and inhibit acetylcholinesterase, suggesting potential therapeutic applications in oxidative stress and neurological disorders (Bingul et al., 2019).

Anticancer Properties

- Antiproliferative Effects : Schiff bases derived from 1,3,4-thiadiazole compounds showed antiproliferative properties against cancer cell lines, with some compounds exhibiting high DNA protective ability against oxidative stress (Gür et al., 2020).

- Anticancer Activity : Indole derivatives containing 1,3,4-oxadiazole have been synthesized and screened for their anticancer activity. Some of these compounds demonstrated remarkable cytotoxic activity against tumor cell lines (Wang et al., 2012).

Synthesis and Biological Screening

- Novel Indole Derivatives : The synthesis and biological screening of novel indole derivatives containing 1,3,4-oxadiazole have been conducted. These compounds exhibited anti-inflammatory and antiproliferative activities, suggesting potential pharmaceutical applications (Rapolu et al., 2013).

特性

IUPAC Name |

2-[1-[(2,5-dimethylphenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-13-8-9-14(2)17(10-13)12-23-18-7-5-4-6-16(18)11-19(23)20-22-21-15(3)24-20/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZJXHXUADSLDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2530572.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)

![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2530582.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2530585.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2530587.png)